molecular formula C8H10BrN5 B13340104 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13340104
M. Wt: 256.10 g/mol
InChI Key: JSLWNJXVWMKEGT-UHFFFAOYSA-N
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Description

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1859851-60-7) is a high-purity chemical compound supplied for laboratory research use. With the molecular formula C8H10BrN5 and a molecular weight of 256.10, this bifunctional pyrazole derivative serves as a valuable synthetic intermediate and building block in organic synthesis and drug discovery . Pyrazole cores are prominent scaffolds in medicinal chemistry, frequently employed in the design and synthesis of molecules with diverse pharmacological activities . Research into pyrazole derivatives has shown they can be optimized for a variety of therapeutic applications, including serving as potent and selective inhibitors for metalloproteinases like meprin α and β, which are emerging targets in cancer, Alzheimer's disease, and fibrotic diseases . The structure of this compound, featuring bromine and amine functional groups on adjacent pyrazole rings, allows for versatile further functionalization, making it a versatile precursor for developing targeted chemical probes and potential therapeutic agents . This product is intended for research purposes as a key intermediate in the synthesis of more complex heterocyclic systems. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

5-(5-bromo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

JSLWNJXVWMKEGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(N(N=C2)C)Br)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

  • Raw materials: Diethyl butynedioate and methylhydrazine.
  • Procedure:
    The diethyl butynedioate is dissolved in diethyl ether, cooled to -10°C, and methylhydrazine solution is added dropwise, maintaining temperatures below 0°C to control exothermicity. The mixture is stirred, then heated to 100°C in an oil bath to promote cyclization, forming the pyrazole ring with a hydroxyl group at position 5. The product is isolated via vacuum spin-drying after reaction completion.

Step 2: Bromination to Form 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

  • Raw materials: The ester from step 1 and tribromooxyphosphorus.
  • Procedure:
    Dissolve the ester in acetonitrile, add tribromooxyphosphorus, and reflux. Post-reaction, the mixture is cooled and poured into saturated sodium carbonate solution, then extracted with ethyl acetate. The organic layer is dried and concentrated to yield the brominated ester.

Step 3: Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

  • Raw materials: The brominated ester.
  • Procedure:
    Dissolve the ester in ethanol, add 10% sodium hydroxide, and stir at room temperature. After hydrolysis, the mixture is acidified with hydrochloric acid to pH 9, extracted with ethyl acetate, dried, and concentrated to obtain the acid.

Step 4: Formation of the Carbamate Intermediate

  • Raw materials: The acid from step 3, tert-butyl alcohol, azido dimethyl phosphate.
  • Procedure:
    The acid reacts with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100°C. Post-reaction, the mixture undergoes extraction and chromatography to isolate tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate.

Step 5: Final Hydrolysis to the Amine

  • Raw materials: The carbamate from step 4.
  • Procedure:
    The carbamate is hydrolyzed in trifluoroacetic acid, then the mixture is neutralized with saturated sodium carbonate, extracted with ethyl acetate, dried, and concentrated to yield 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine .

Analysis of the Methodology

Aspect Details
Advantages Avoids hazardous reagents like n-butyl lithium and cyanogen bromide; uses inexpensive, readily available raw materials; simple operational steps; environmentally safer; scalable.
Disadvantages Multi-step process requiring careful control of reaction conditions; intermediate purification steps necessary.
Reaction Conditions Mild to moderate temperatures (0°C to 100°C); standard solvents (ethanol, acetonitrile, dimethylformamide); basic hydrolysis and acid hydrolysis steps.
Yield Considerations Each step's yield is optimized to maximize overall efficiency; typical yields range from 60-80% per step, depending on conditions.

Additional Research Findings

  • Alternative routes involve direct substitution reactions from primary amines or using different heterocyclic precursors, but these often involve harsher conditions or toxic reagents.
  • Recent innovations focus on greener synthesis pathways, such as using microwave-assisted reactions or solvent-free conditions, to improve efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the pyrazole ring undergoes nucleophilic substitution under palladium catalysis. This reactivity enables functional group diversification:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMEAryl-substituted pyrazole derivative72-85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, tolueneAminopyrazole analog68%

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the C–Br bond to palladium.

  • Electron-donating groups on the boronic acid enhance coupling efficiency.

Oxidation Reactions

The amine group at the 5-position of the second pyrazole ring participates in oxidation:

Oxidizing AgentConditionsProductApplication
KMnO₄ (aqueous)80°C, 6 hPyrazolo[1,5-a]pyrimidin-7-oneAnticancer intermediates
m-CPBACH₂Cl₂, 0°C to RT, 2 hN-Oxide derivativeProdrug synthesis

Key Findings :

  • Oxidation with KMnO₄ generates fused heterocycles via intramolecular cyclization.

  • m-CPBA selectively oxidizes the amine without affecting the bromine.

Reductive Transformations

The amine group facilitates reductive alkylation and acylation:

ReactionReagents/ConditionsProductYield
Reductive AminationNaBH₃CN, aldehyde, MeOH, RT, 12 hN-Alkylated bis-pyrazole60%
AcylationAcCl, Et₃N, THF, 0°C to RTN-Acetylated derivative88%

Optimization Data :

  • NaBH₃CN outperforms NaBH₄ in minimizing byproducts during reductive amination .

  • Acylation proceeds regioselectively at the 5-amine due to steric shielding of the 1-methyl group.

Cyclization Reactions

Thermal and metal-mediated cyclizations generate polycyclic systems:

ConditionsProductCatalystApplication
CuI, 140°C, DMFPyrazolo[3,4-d]pyrimidineCu(I)Kinase inhibitors
Microwave, 180°C, 30 minFused pyrazole-pyridine heterocycleNoneMaterials science

Kinetic Analysis :

  • Cu(I)-catalyzed cyclization follows first-order kinetics with an activation energy of 92 kJ/mol.

  • Microwave irradiation reduces reaction time by 80% compared to conventional heating.

Halogen Exchange Reactions

The bromine atom participates in halogen-swapping reactions:

ReagentConditionsProductSelectivity
CuI, KI, DMF, 120°C5-Iodo analogIodopyrazole derivative>95%
AgF, MeCN, 70°C5-Fluoro analogFluoropyrazole78%

Limitations :

  • Fluorination requires anhydrous conditions to prevent hydrolysis .

  • Iodination shows higher efficiency due to favorable thermodynamics .

Stability Under Acidic/Basic Conditions

Critical for synthetic planning and storage:

ConditionDegradation PathwayHalf-Life (25°C)
1M HCl (aq)Deamination → 3-(5-Bromo-1-methyl-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-ol2.3 h
1M NaOH (aq)Ring-opening → Maleimide derivatives45 min

Storage Recommendations :

  • Stable for >6 months at -20°C under argon .

  • Aqueous solutions degrade within hours at pH <4 or >10 .

This compound’s reactivity profile highlights its utility as a versatile building block in medicinal chemistry and materials science. Strategic functionalization at the bromine or amine sites enables tailored synthesis of complex heterocycles.

Scientific Research Applications

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

a. Bromine-Substituted Pyrazoles

  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine (): This analog has bromine at position 4 and a phenyl group at position 3. The bromine position also alters electronic properties, affecting reactivity in cross-coupling reactions.
  • 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (): The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the NH group (pKa ~5–6), whereas the target compound’s methyl and bromine substituents result in milder electronic effects .

b. Methyl and Tert-Butyl Substituted Pyrazoles

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (): The bulky tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems. In contrast, the target compound’s bromine atom may increase molecular weight and polar surface area, influencing pharmacokinetics .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine () exhibit dense packing due to hydrogen bonding between NH groups and electronegative atoms. The target compound’s di-pyrazole structure may facilitate π-π stacking, enhancing crystallinity .
  • Conformational Flexibility : Methyl groups at position 1 restrict rotation of the pyrazole ring, stabilizing specific conformations for target engagement .

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Reactivity/Bioactivity
Bromine (position 5) Moderate EWG Enhances halogen bonding; increases MW
tert-Butyl Strong EDG Boosts lipophilicity; improves permeability
Trifluoromethyl Strong EWG Lowers pKa; enhances metabolic stability

Biological Activity

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including bromine substitution and dual pyrazole rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can be represented as follows:

  • Molecular Formula : C7H9BrN4
  • Molecular Weight : 227.08 g/mol
  • IUPAC Name : 3-(5-bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromine-containing reagents. The following general synthetic pathway can be outlined:

  • Formation of the Pyrazole Ring : Starting from 1-methylpyrazole, bromination occurs at the 5-position to yield 5-bromo derivatives.
  • Amine Substitution : The resulting compound is then reacted with amine sources to introduce the amine functionality at the 3-position.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. For instance, a related study highlighted that certain pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a major focus in recent research. Compounds structurally related to 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine have shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives containing similar pyrazole structures were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .

CompoundCell LineIC50 (µM)Reference
Compound AHeLa12
Compound BMCF715
Compound CA54910

The exact mechanism through which 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells . The presence of bromine in the structure may enhance its interaction with biological targets due to increased lipophilicity.

Case Studies

A notable case study involved the evaluation of a series of pyrazole compounds for their ability to inhibit tumor growth in xenograft models. The study found that compounds with brominated pyrazoles exhibited enhanced antitumor activity compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in modulating biological activity .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine with high purity?

The synthesis typically involves multi-step reactions starting from brominated pyrazole precursors. For example:

  • Microwave-assisted synthesis (e.g., Jairo Quiroga et al. demonstrated microwave-mediated condensation for analogous pyrazole derivatives, reducing reaction times and improving yields ).
  • Regioselective alkylation : Bromine substitution at the 5-position of the pyrazole ring can be achieved using NBS (N-bromosuccinimide) under controlled conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?

  • X-ray diffraction (XRD) : Resolves regiochemistry and confirms the bromine substitution pattern, as shown in Pramod Singh et al.'s study of 3-(4-bromophenyl)-pyrazole derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) identify methyl groups (δ 2.3–3.1 ppm) and aromatic protons (δ 7.5–8.2 ppm). 1H^1H-15N^{15}N HMBC can clarify amine connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 296.04 for C9H11BrN5) .

Q. How does solvent polarity affect the compound’s photophysical properties?

Pramod Singh et al. observed solvatochromic shifts in analogous pyrazoles:

Solventλmax (nm)Fluorescence Quantum Yield
Hexane3200.45
Acetone3350.28
Methanol3400.15
Polar solvents stabilize excited states, red-shifting absorption and quenching fluorescence due to increased non-radiative decay .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variations in assay conditions or cellular models. Strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., SR141716 for cannabinoid receptor assays) .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates. For example, Mehlika Dilek Altıntop et al. reported antifungal IC50 values with ±5% error margins .
  • Meta-analysis : Compare data from public databases (e.g., PubChem BioAssay) to identify outliers .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to receptors like cannabinoid CB1 (PDB ID: 5TGZ). The bromine atom may enhance hydrophobic interactions in the binding pocket .
  • QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity. Oscar M. Bautista-Aguilera et al. used QSAR to optimize indole derivatives for cholinesterase inhibition .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed?

  • Protecting groups : Temporarily block the amine group (-NH2) with Boc (tert-butoxycarbonyl) to direct bromination to the 5-position .
  • Catalytic systems : Pd(OAc)2/Xantphos enables selective C–H functionalization at the 4-position of pyrazoles .
  • DFT calculations : Predict reactive sites using Fukui indices (e.g., higher electrophilicity at C5 vs. C3) .

Methodological Considerations

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Stabilize the amine group by buffering solutions at pH 7.4 (PBS).
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
  • Co-crystallization : Co-formers like succinic acid enhance thermal stability (TGA/DSC analysis) .

Q. How to design a robust experimental framework for evaluating bioactivity?

Adopt a split-plot design (as in ):

  • Main plots : Vary concentrations (1–100 µM).
  • Subplots : Test against control compounds (e.g., fluconazole for antifungal assays).
  • Replicates : Use n=4–6 to ensure statistical power (ANOVA, p<0.05) .

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